

chemical structure and properties of UPF-648

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UPF-648: A Technical Guide for Researchers

An In-depth Analysis of the Potent Kynurenine 3-Monooxygenase Inhibitor

This technical guide provides a comprehensive overview of **UPF-648**, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the kynurenine pathway. This document details the chemical structure, properties, mechanism of action, and relevant experimental data and protocols associated with **UPF-648**.

Chemical Structure and Properties

UPF-648, also known as (±)-DBCC, is a small molecule inhibitor of KMO. Its chemical and physical properties are summarized in the table below.



Property	Value	
Formal Name	(1S,2S)-2-(3,4-dichlorobenzoyl)- cyclopropanecarboxylic acid	
Synonyms	(±)-DBCC	
Molecular Formula	C11H8Cl2O3[1]	
Molecular Weight	259.09 g/mol [2][3]	
CAS Number	213400-34-1[1][2]	
Appearance	Solid[2]	
Purity	≥98%[1]	
Solubility	Soluble in DMSO[1]	
Storage	-20°C[1]	
Stability	≥ 4 years[1]	
SMILES	O=C(C1=CC(Cl)=C(C=C1)Cl)[C@@H]2 INVALID-LINKC(O)=O[1]	
InChl Key	ZBRKMOHDGFGXLN-BQBZGAKWSA-N[1]	

Mechanism of Action

UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical flavin adenine dinucleotide (FAD)-dependent enzyme in the kynurenine pathway of tryptophan metabolism.[4][5] KMO is located on the outer mitochondrial membrane and catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[4][5]

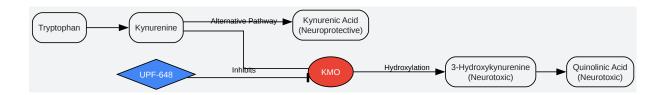
By inhibiting KMO, **UPF-648** effectively blocks the production of downstream neurotoxic metabolites, including 3-HK and quinolinic acid (QUIN).[2] This inhibition shifts the kynurenine pathway towards the production of kynurenic acid (KYNA), a known neuroprotectant.[2][4] **UPF-648** binds to the active site of KMO near the FAD cofactor, causing a conformational change that prevents the productive binding of the natural substrate, L-kynurenine.[4][6][7]



The binding of **UPF-648**'s carboxylate group is stabilized by conserved residues Arg83 and Tyr97, while the dichlorobenzene moiety is surrounded by hydrophobic residues.[7][8] Studies have shown that the active site architecture and the binding of **UPF-648** are highly conserved between yeast and human KMO, making the yeast KMO:**UPF-648** crystal structure a valuable model for drug design.[4][6]

Signaling Pathway

The primary signaling pathway affected by **UPF-648** is the kynurenine pathway. By inhibiting KMO, **UPF-648** modulates the concentrations of key metabolites within this pathway, leading to neuroprotective effects. Furthermore, treatment with **UPF-648** has been shown to upregulate the brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TRKB)-cAMP-responsive element binding protein 1 (CREB1) pathway, which is crucial for neuronal survival and plasticity.[9]



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Figure 1: Kynurenine pathway modulation by **UPF-648**.

Quantitative Data

The inhibitory potency and binding affinity of **UPF-648** have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of UPF-648



Parameter	Organism/System	Value	Reference
IC50	-	20 nM	[2][4][7][10]
IC50	-	40 nM	[1]
% KMO Inhibition	-	81 ± 10% at 1 μM	[2]
KMO Blockade	-	Total at 0.1 and 0.01 mM	[2]

Table 2: Binding Affinity of UPF-648

Parameter	Enzyme	Value	Reference
Ki	Recombinant human KMO	56.7 nM	[4]
Kd	Wild type S. cerevisiae KMO	137.8 ± 8 nM	[6]
Kd	R83M mutant S. cerevisiae KMO	3.1 ± 0.2 μM	[6]
Kd	R83A mutant S. cerevisiae KMO	3.2 ± 0.2 μM	[6]

Table 3: In Vivo Effects of UPF-648



Effect	Model System	Dose	Outcome	Reference
Metabolite Level Changes	Pregnant rats/mice offspring (brain and liver)	50 mg/kg, i.p.	↑ Kynurenine, ↑ KYNA, ↓ 3-HK, ↓ QUIN	[2]
Metabolite Level Changes	Newborn rats (brain)	30 mg/kg	↑ Kynurenine, ↑ KYNA, ↓ 3-HK (for up to 12 hours)	[1]
Neuroprotection	Drosophila model of Huntington's disease	30 μΜ	Protective against rhabdomere neurodegenerati on	[1]
Neuropathic Pain	Rat model (chronic constriction injury)	-	↓ Hypersensitivity to mechanical and thermal stimuli	[1]
Neosynthesis of KP metabolites	Rat striatum (lesioned)	0.1 mM bilateral injection	↓ 3-HK (77%), ↓ QUIN (66%), ↑ KYNA (27%)	[2]

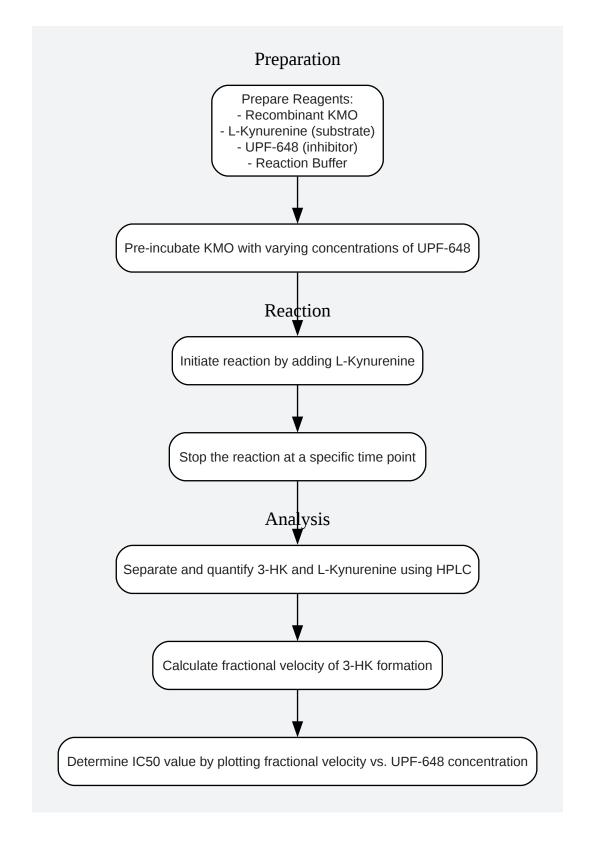
Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies derived from the cited literature for key experiments involving **UPF-648**.

KMO Inhibition Assay

This protocol describes a method to determine the inhibitory effect of **UPF-648** on KMO activity by measuring the formation of 3-hydroxykynurenine (3-HK).





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Figure 2: Workflow for KMO inhibition assay.



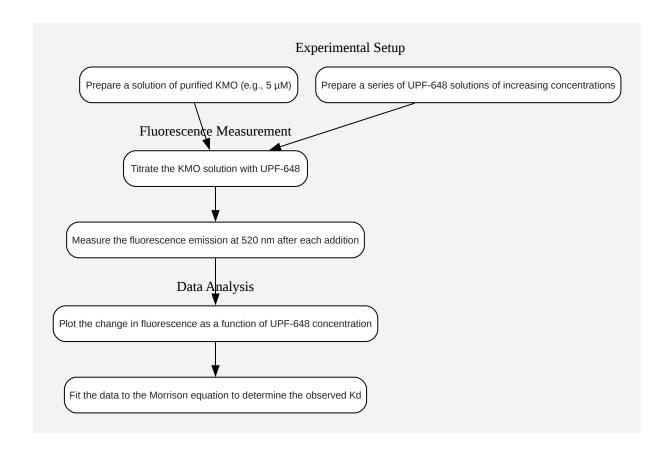
Methodology:

- Recombinant human or S. cerevisiae KMO is used.
- The enzyme is pre-incubated with varying concentrations of UPF-648 in a suitable reaction buffer.
- The enzymatic reaction is initiated by the addition of the substrate, L-kynurenine.
- The reaction is allowed to proceed for a defined period and then stopped.
- The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate (L-kynurenine) and the product (3-HK).
- The fractional velocity of 3-HK formation is calculated for each **UPF-648** concentration.
- The IC₅₀ value is determined by fitting the data to a dose-response curve.[6]

Binding Affinity Determination by Fluorescence Perturbation

This protocol outlines the determination of the dissociation constant (Kd) of **UPF-648** for KMO by measuring the perturbation of the intrinsic flavin fluorescence of the enzyme.





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Figure 3: Workflow for binding affinity determination.

Methodology:

- A solution of purified wild-type or mutant KMO (e.g., 5 μM) is prepared.
- The KMO solution is titrated with increasing concentrations of UPF-648.
- After each addition of UPF-648, the fluorescence emission of the FAD cofactor is measured at 520 nm.
- The change in fluorescence intensity is plotted against the concentration of **UPF-648**.



• The data is fitted to the Morrison equation to calculate the dissociation constant (Kd).[4][6]

This method allows for the quantification of binding affinity to both the wild-type enzyme and to mutants, providing insight into the role of specific residues in inhibitor binding.[6]

Conclusion

UPF-648 is a well-characterized and potent inhibitor of KMO with significant potential for therapeutic applications in neurodegenerative diseases and other conditions associated with dysregulation of the kynurenine pathway. Its ability to modulate the levels of neurotoxic and neuroprotective metabolites makes it an invaluable tool for researchers studying the roles of these compounds in health and disease. The availability of its co-crystal structure with KMO provides a solid foundation for the structure-based design of novel, brain-penetrant KMO inhibitors.

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